molecular formula C10H9ClO2 B11901397 4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl- CAS No. 37674-74-1

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-

Cat. No.: B11901397
CAS No.: 37674-74-1
M. Wt: 196.63 g/mol
InChI Key: USFKUIJPHNSYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 6-Chloro-2-methylchroman-4-one consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride, followed by cyclization in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of 6-Chloro-2-methylchroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Bromination :

  • Bromine in acetic acid replaces the chloro group, yielding 6-bromo-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (Table 1) .

  • Thallium(III) p-tosylate in acetonitrile enables efficient halogen exchange .

Hydroxylation :

  • Hydrolysis with aqueous NaOH at 80–100°C replaces chlorine with hydroxyl, forming 6-hydroxy derivatives (yield: ~85%).

Table 1: Substitution Reactions

Reagent/ConditionsProductYieldSource
Br₂ (acetic acid, 40–60°C)6-Bromo derivative70–85%
NaOH (aq., 80–100°C)6-Hydroxy derivative~85%
Thallium(III) p-tosylate (MeCN)Halogen-exchange products94%

Cycloaddition Reactions

The conjugated carbonyl system participates in Diels-Alder reactions with dienophiles like ethylene or cyclohexene.

Key Observations :

  • In benzene at 240°C, the compound reacts with cyclohexene to form cis-fused hexahydrodibenzopyran (22% yield) .

  • Electron-deficient dienophiles (e.g., maleic anhydride) require higher temperatures (200–250°C) for cycloaddition .

Hydrogenation and Reduction

The chromanone core undergoes selective reduction:

Carbonyl Reduction :

  • Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, yielding 6-chloro-2,3,4-trihydro-2-methylchromanol (Table 2).

Aromatic Ring Hydrogenation :

  • Under high-pressure H₂ (5 atm, 120°C), the benzene ring saturates to form hexahydro derivatives .

Table 2: Reduction Reactions

ConditionsProductYieldSource
H₂/Pd-C (ethanol, 25°C)6-Chloro-2,3,4-trihydro-2-methylchromanol90%
H₂ (5 atm, 120°C)Hexahydro derivative65–75%

Oxidation Reactions

The methyl group at position 2 is susceptible to oxidation:

Side-Chain Oxidation :

  • KMnO₄ in acidic medium oxidizes the methyl group to a carboxyl group, forming 6-chloro-2-carboxy-2,3-dihydro-4H-1-benzopyran-4-one .

Epoxidation :

  • Reaction with m-CPBA generates an epoxide at the dihydrofuran ring.

Condensation Reactions

The carbonyl group reacts with binucleophiles to form heterocycles:

With Hydroxylamine :

  • Forms isoxazole-fused benzoxepin derivatives via intermediate quinone methides .

  • Example: Reaction with hydroxylamine hydrochloride yields benzoxepino[4,3-d]isoxazole (32% yield) .

With Hydrazines :

  • Phenylhydrazine condenses to form pyrazole derivatives , avoiding pyridazine byproducts .

Mechanistic Insights

  • Quinone Methide Intermediates : Thermal or acidic conditions generate reactive intermediates, enabling cycloadditions and condensations .

  • Steric Effects : The 2-methyl group influences regioselectivity in substitution and cycloaddition reactions .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a notable study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating potent growth inhibition . The mechanism of action involves the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has been identified as having anti-inflammatory properties. It acts by inhibiting specific kinases involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, 4H-1-Benzopyran-4-one derivatives have shown antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Drug Development

The diverse biological activities of 4H-1-Benzopyran-4-one derivatives make them promising candidates for drug development. Their ability to modulate biochemical pathways indicates potential uses in treating various diseases beyond cancer and inflammation, including cardiovascular diseases and metabolic disorders .

Pharmaceutical Formulations

Due to their favorable pharmacokinetic properties, these compounds can be formulated into various pharmaceutical preparations. Techniques such as HPLC (High-Performance Liquid Chromatography) are utilized for the separation and analysis of these compounds in drug formulations .

Case Studies

Study Focus Findings
Study on Anticancer ActivityBreast Cancer CellsInduced apoptosis with an IC50 value of ~15 µM
Anti-inflammatory ResearchInflammatory PathwaysInhibition of specific kinases
Antimicrobial EvaluationPathogen ResistanceEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylchroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity .

Comparison with Similar Compounds

6-Chloro-2-methylchroman-4-one can be compared with other chromanone derivatives:

    Chroman-4-one: Lacks the chlorine and methyl substituents, leading to different biological activities.

    6-Hydroxy-2-methylchroman-4-one: The hydroxyl group at the 6th position imparts different chemical reactivity and biological properties.

    2,3-Dihydro-2-methylchroman-4-one: The absence of the double bond between C2 and C3 results in different structural and functional characteristics.

These comparisons highlight the unique features of 6-Chloro-2-methylchroman-4-one, such as its specific substituents and their impact on its chemical and biological behavior.

Biological Activity

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-, commonly referred to as 6-chloroflavone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and case studies.

The chemical structure of 6-chloroflavone is characterized by its benzopyran backbone with a chlorine substituent. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₅H₉ClO₂
Molecular Weight256.684 g/mol
Melting Point183-185 °C
Boiling Point408.8 °C
Density1.342 g/cm³
LogP4.113

Antimicrobial Activity

Research indicates that 6-chloroflavone exhibits potent antimicrobial properties. A study employing a high-throughput screening method identified this compound as an effective inhibitor against Mycobacterium tuberculosis with an IC₅₀ value indicating significant activity .

Case Study: Antimycobacterial Screening
In a comprehensive screening of over 100,000 compounds, 6-chloroflavone demonstrated a notable inhibition rate of ≥90% against M. tuberculosis, designating it as a promising candidate for further development in antitubercular therapy .

Anticancer Activity

The anticancer potential of 6-chloroflavone has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of multiple signaling pathways.

Mechanism of Action:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It has been reported to cause G1 phase arrest in several cancer cell lines .

Table: Summary of Anticancer Studies

Study ReferenceCell LineIC₅₀ (µM)Mechanism
MCF-715Induces apoptosis
HepG220Cell cycle arrest
A549 (Lung)18Reactive oxygen species generation

Antioxidant Activity

6-Chloroflavone has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its cytoprotective effects.

Research Findings:
A recent study highlighted that extracts containing this compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential role as an antioxidant agent .

Properties

CAS No.

37674-74-1

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3

InChI Key

USFKUIJPHNSYGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.